molecular formula C26H18N2O6 B14157135 14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione CAS No. 1217657-94-7

14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

Cat. No.: B14157135
CAS No.: 1217657-94-7
M. Wt: 454.4 g/mol
InChI Key: TUQLARBEMWMAES-UHFFFAOYSA-N
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Description

14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1,3-benzodioxole and furan-2-carboxylic acid derivatives. These intermediates undergo cyclization and condensation reactions under controlled conditions to form the final tetracyclic structure. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzodioxole and furan rings, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with altered chemical properties.

Scientific Research Applications

14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a benzodioxole ring, used as a precursor in organic synthesis.

    Furan-2-carboxylic acid: A compound with a furan ring and carboxylic acid group, used in the synthesis of various organic molecules.

    Tetracyclic compounds: Other tetracyclic compounds with similar structures but different substituents, used in various chemical and biological applications.

Uniqueness

14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is unique due to its specific combination of benzodioxole and furan-2-carbonyl groups within a tetracyclic framework

Properties

CAS No.

1217657-94-7

Molecular Formula

C26H18N2O6

Molecular Weight

454.4 g/mol

IUPAC Name

14-(1,3-benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C26H18N2O6/c29-24(18-6-3-11-32-18)23-21-20(22-16-5-2-1-4-14(16)9-10-27(22)23)25(30)28(26(21)31)15-7-8-17-19(12-15)34-13-33-17/h1-12,20-23H,13H2

InChI Key

TUQLARBEMWMAES-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)C(N5C4C6=CC=CC=C6C=C5)C(=O)C7=CC=CO7

Origin of Product

United States

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